molecular formula C8H9BClNO3 B1450882 (3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid CAS No. 850589-39-8

(3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid

Cat. No.: B1450882
CAS No.: 850589-39-8
M. Wt: 213.43 g/mol
InChI Key: UDPDTEGKPHZNES-UHFFFAOYSA-N
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Description

(3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid is an organoboron compound with the molecular formula C8H9BClNO3. It is a boronic acid derivative, which is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a chloro and a methylcarbamoyl group.

Mechanism of Action

Target of Action

Boronic acids, in general, are known to be involved in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond-forming reactions .

Mode of Action

In Suzuki–Miyaura cross-coupling reactions, the mode of action involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s known that boronic acids play a crucial role in the suzuki–miyaura cross-coupling reactions, which are integral to various synthetic strategies in medicinal chemistry and materials science .

Result of Action

The compound’s involvement in suzuki–miyaura cross-coupling reactions suggests it plays a role in the formation of carbon–carbon bonds, which are fundamental to organic synthesis .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid. For instance, the compound is hygroscopic and should be stored in a dry, sealed place . Furthermore, the compound’s reactivity in Suzuki–Miyaura cross-coupling reactions can be influenced by various factors, including the choice of catalyst, base, and solvent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 3-chloro-4-nitrophenylboronic acid.

    Reduction: The nitro group is reduced to an amine group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Carbamoylation: The amine group is then reacted with methyl isocyanate to form the methylcarbamoyl derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale synthesis of the starting materials.

    Catalytic Reduction: Use of efficient catalytic systems for the reduction step.

    Automated Processes: Implementation of automated systems for the carbamoylation step to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid group reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.

    Oxidation: The boronic acid group can be oxidized to form phenols.

    Substitution: The chloro group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4).

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

    Phenols: Formed from oxidation reactions.

    Substituted Phenylboronic Acids: Formed from nucleophilic substitution reactions.

Scientific Research Applications

(3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.

    Biology: Investigated for its potential as a protease inhibitor due to the boronic acid group’s ability to form reversible covalent bonds with serine residues in proteases.

    Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the chloro and methylcarbamoyl groups, making it less specific in certain reactions.

    4-Methoxycarbonylphenylboronic Acid: Contains a methoxycarbonyl group instead of a methylcarbamoyl group, affecting its reactivity and applications.

    3-Chloro-4-methylphenylboronic Acid: Similar structure but lacks the carbamoyl group, leading to different chemical properties and reactivity.

Uniqueness

(3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid is unique due to the presence of both chloro and methylcarbamoyl groups, which enhance its reactivity and specificity in various chemical reactions. This makes it a valuable compound in organic synthesis and scientific research.

Properties

IUPAC Name

[3-chloro-4-(methylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BClNO3/c1-11-8(12)6-3-2-5(9(13)14)4-7(6)10/h2-4,13-14H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDPDTEGKPHZNES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)NC)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80657218
Record name [3-Chloro-4-(methylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850589-39-8
Record name [3-Chloro-4-(methylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-4-(N-methylcarbamoyl)benzeneboronic acid 95%
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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